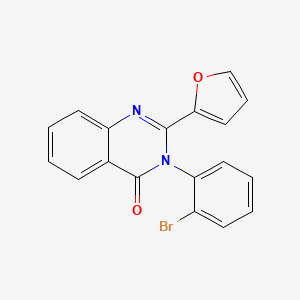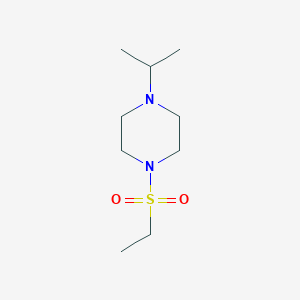
4-(1-Phenylethyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylethyl)phenyl benzoate is an organic compound belonging to the class of esters It is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)phenyl benzoate typically involves the esterification of 4-(1-Phenylethyl)phenol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves the reaction of the phenol with benzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of benzoic anhydride or benzoyl chloride as the acylating agent. In this case, the reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylethyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl rings in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: 4-(1-Phenylethyl)phenyl alcohol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(1-Phenylethyl)phenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(1-Phenylethyl)phenyl benzoate in biological systems involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding phenol and benzoic acid. These products can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
4-(1-Phenylethyl)phenyl benzoate can be compared with other similar compounds, such as:
4-(1-Phenylethyl)phenol: Lacks the benzoate group, making it less reactive in esterification reactions.
Phenyl benzoate: Lacks the 1-phenylethyl substitution, resulting in different chemical and physical properties.
4-(1-Methylphenyl)phenyl benzoate: Similar structure but with a methyl group instead of a phenylethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
85243-22-7 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4-(1-phenylethyl)phenyl] benzoate |
InChI |
InChI=1S/C21H18O2/c1-16(17-8-4-2-5-9-17)18-12-14-20(15-13-18)23-21(22)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
RHFCCOUVCUQZST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B10883604.png)
![N-({2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10883610.png)
![1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10883611.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883619.png)
![N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B10883630.png)
![(E)-16-benzylidene-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883638.png)
![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)

![Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10883667.png)

![1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10883685.png)
![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)
